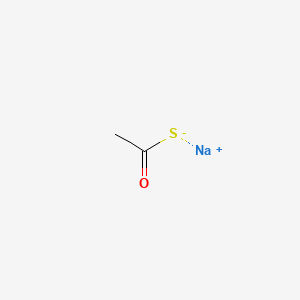
N,2,4-Trihydroxybenzamide
描述
N,2,4-Trihydroxybenzamide is a chemical compound with the molecular formula C7H7NO4 It is a derivative of benzamide, characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and N
作用机制
Target of Action
N,2,4-Trihydroxybenzamide, also known as Didox , primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA .
Mode of Action
This compound interacts with its target, RNR, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of ribonucleotides into deoxyribonucleotides . This results in a decrease in the availability of deoxyribonucleotides, which are essential for DNA synthesis and repair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting RNR, the compound disrupts the production of deoxyribonucleotides, thereby hindering DNA synthesis and repair . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The inhibition of RNR by this compound leads to a decrease in the availability of deoxyribonucleotides, which are necessary for DNA synthesis and repair . This can result in cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound has potential as an anticancer agent .
准备方法
Synthetic Routes and Reaction Conditions
N,2,4-Trihydroxybenzamide can be synthesized through several methods. One common approach involves the nitration of a precursor compound, followed by reduction and subsequent amide formation. For example, 3-nitro-2,4,6-trihydroxybenzamide can be synthesized by reacting a compound with a nitration agent such as sulfuric acid at controlled temperatures . The nitro group can then be reduced to an amine, which is subsequently acylated to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
N,2,4-Trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted benzamides and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
N,2,4-Trihydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
相似化合物的比较
Similar Compounds
Similar compounds to N,2,4-Trihydroxybenzamide include:
- 3-Nitro-2,4,6-trihydroxybenzamide
- Thiobenzamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthetic electron transport sets it apart from other benzamide derivatives .
属性
IUPAC Name |
N,2,4-trihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-1-2-5(6(10)3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCJURKVWJQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574590 | |
| Record name | N,2,4-Trihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35318-15-1 | |
| Record name | N,2,4-Trihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)






